Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate
Brand Name: Vulcanchem
CAS No.: 448208-71-7
VCID: VC21444439
InChI: InChI=1S/C26H23NO6S/c1-4-19-10-13-22(14-11-19)34(30,31)27(26(29)33-21-8-6-5-7-9-21)20-12-15-24-23(16-20)25(17(2)28)18(3)32-24/h5-16H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4
Molecular Formula: C26H23NO6S
Molecular Weight: 477.5g/mol

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate

CAS No.: 448208-71-7

Cat. No.: VC21444439

Molecular Formula: C26H23NO6S

Molecular Weight: 477.5g/mol

* For research use only. Not for human or veterinary use.

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate - 448208-71-7

Specification

CAS No. 448208-71-7
Molecular Formula C26H23NO6S
Molecular Weight 477.5g/mol
IUPAC Name phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylcarbamate
Standard InChI InChI=1S/C26H23NO6S/c1-4-19-10-13-22(14-11-19)34(30,31)27(26(29)33-21-8-6-5-7-9-21)20-12-15-24-23(16-20)25(17(2)28)18(3)32-24/h5-16H,4H2,1-3H3
Standard InChI Key BFVBODSCHNUSKY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4

Introduction

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate is a complex organic compound belonging to the carbamate family, which includes esters or salts of carbamic acid. This compound is notable for its unique structure, incorporating a benzofuran moiety known for its biological activity, particularly in medicinal chemistry. Its potential applications span various fields, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate typically involves multi-step synthetic routes. These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Potential Applications

This compound holds potential applications in pharmaceuticals and agrochemicals due to its structural components, which suggest interactions with biological targets. Further research is needed to explore its drug development potential.

Chemical Reactions

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate may participate in various chemical reactions, including nucleophilic substitution. These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets. Understanding these mechanisms requires further pharmacological studies and assays to elucidate its effects on cellular processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator